Bienvenue dans la boutique en ligne BenchChem!

N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide

Xanthine oxidase inhibition Enzyme kinetics Purine metabolism

N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide (CAS 90331-40-1; molecular formula C₁₄H₁₃N₃O₂; molecular weight 255.27 g/mol) is a synthetic heterocyclic compound belonging to the benzo[f]quinoxaline class, existing as a mixture of keto-enol tautomers with the enol form assigned as N-(6-hydroxy-2,3-dihydrobenzo[f]quinoxalin-5-yl)acetamide. It is supplied as a reddish-orange solid with a typical purity of 97% and is classified as a screening compound for non-human research use only.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
CAS No. 90331-40-1
Cat. No. B15066151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide
CAS90331-40-1
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C2=CC=CC=C2C3=NCCN=C13)O
InChIInChI=1S/C14H13N3O2/c1-8(18)17-13-12-11(15-6-7-16-12)9-4-2-3-5-10(9)14(13)19/h2-5,19H,6-7H2,1H3,(H,17,18)
InChIKeyKUFZCRHHMMADPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide (CAS 90331-40-1): Procurement-Relevant Identity and Physicochemical Baseline


N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide (CAS 90331-40-1; molecular formula C₁₄H₁₃N₃O₂; molecular weight 255.27 g/mol) is a synthetic heterocyclic compound belonging to the benzo[f]quinoxaline class, existing as a mixture of keto-enol tautomers with the enol form assigned as N-(6-hydroxy-2,3-dihydrobenzo[f]quinoxalin-5-yl)acetamide [1]. It is supplied as a reddish-orange solid with a typical purity of 97% and is classified as a screening compound for non-human research use only . Unlike the well-known benzo[f]quinoxaline-based ionotropic glutamate receptor antagonists NBQX (CAS 118876-58-7) and CNQX (CAS 115066-14-3), this compound bears an acetamide moiety at the 5-position and a single oxo/hydroxy group at the 6-position, rather than the 2,3-dione and 7-sulfonamide or 7-nitro/cyano substitution patterns characteristic of AMPA/kainate receptor antagonists [2].

Why N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide Cannot Be Replaced by NBQX, CNQX, or Other Common Benzo[f]quinoxaline Analogs


The benzo[f]quinoxaline scaffold is shared by several commercially available research tools, most notably NBQX and CNQX, which are potent, competitive antagonists at AMPA and kainate receptors with well-characterized neuropharmacological profiles [1]. However, N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide differs fundamentally in its substitution pattern: it carries a single 6-oxo group and a 5-acetamide side chain, with no 7-sulfonamide (NBQX) or 7-nitro/6-cyano (CNQX) functionalities. This distinct pharmacophore arrangement results in a completely different biological target profile—available data indicate inhibition of xanthine oxidase (Ki 820 nM) rather than ionotropic glutamate receptor antagonism [2]. Generic substitution with NBQX, CNQX, or unsubstituted benzo[f]quinoxaline would therefore yield irrelevant experimental outcomes in any assay designed to probe xanthine oxidase activity or the biological pathways uniquely accessible through this compound's target space. The following quantitative evidence section details the specific, measurable differences that underpin this selection decision.

Quantitative Differentiation Evidence for N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide: Comparator-Based Performance Data


Xanthine Oxidase Inhibitory Potency: Target Compound vs. Structural Analogs and Reference Inhibitors

In a competitive inhibition assay using bovine xanthine oxidase with varying concentrations of xanthine as substrate (10-minute preincubation followed by substrate addition and 15-minute measurement), N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide exhibited a Ki of 820 nM and an IC₅₀ of 12.4 µM [1]. This stands in contrast to the reference xanthine oxidase inhibitors allopurinol (IC₅₀ approximately 0.4–2 µM) and febuxostat (IC₅₀ approximately 1–10 nM), placing the compound in a moderate potency range, and is entirely distinct from the known benzo[f]quinoxaline derivatives NBQX and CNQX, which show no significant xanthine oxidase activity in standard assays [2].

Xanthine oxidase inhibition Enzyme kinetics Purine metabolism

Structural Differentiation from Ionotropic Glutamate Receptor Antagonist Benzo[f]quinoxalines: Absence of AMPA/Kainate Receptor Binding

While NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) and CNQX (6-cyano-7-nitro-quinoxaline-2,3-dione) are defined by their potent competitive antagonism at AMPA receptors (NBQX IC₅₀ = 0.15 μM; CNQX Ki ≈ 0.3–0.6 μM) and kainate receptors (NBQX IC₅₀ = 4.8 μM), the target compound N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide lacks the 2,3-dione and 7-electron-withdrawing group pharmacophores essential for glutamate receptor binding [1]. Published structure-activity relationship (SAR) studies on quinoxalinedione antagonists have established that both the 2,3-dione and the 7-substituent (nitro, cyano, or sulfonamide) are required for meaningful AMPA/kainate receptor affinity [2].

Receptor selectivity Glutamate receptor pharmacology Off-target profiling

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity Relative to NBQX and CNQX

The target compound has a computed LogP of 1.23 and a polar surface area (PSA) of 74.05 Ų, as provided by ChemSrc . In comparison, NBQX (C₁₂H₈N₄O₆S, MW 336.28) has a significantly higher PSA (~150–170 Ų) due to its sulfonamide and dione groups, while CNQX (C₉H₄N₄O₄, MW 232.15) has an intermediate PSA (~110–120 Ų) [1]. The lower LogP and moderate PSA of the target compound indicate superior predicted aqueous solubility relative to these comparators, which may facilitate in vitro assay handling without DMSO concentrations exceeding 0.1%.

Lipophilicity Drug-likeness Physicochemical profiling

Recommended Application Scenarios for N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide Based on Evidenced Differentiation


Xanthine Oxidase Inhibitor Screening and Lead Optimization Programs

With a confirmed Ki of 820 nM against bovine xanthine oxidase [1], this compound serves as a structurally novel, non-purine-like starting point for medicinal chemistry optimization. Unlike allopurinol (purine analog) and febuxostat (thiazole-carboxylate), the benzo[f]quinoxaline-acetamide scaffold offers a distinct chemical space for developing XO inhibitors with potentially differentiated pharmacokinetic profiles. Its moderate potency makes it suitable as a tool compound for assay validation and as a reference point for structure-activity relationship (SAR) expansion studies.

Selective Assay Probe Where AMPA/Kainate Receptor Activity Must Be Avoided

Because the compound lacks the 2,3-dione and 7-substituent pharmacophores required for ionotropic glutamate receptor binding , it is appropriate for cellular or biochemical assays in neuroscience research where AMPA/kainate receptor modulation by NBQX-like compounds would confound results. This is particularly relevant in studies investigating purinergic signaling cross-talk with glutamatergic systems.

Fluorescent Probe Development Leveraging the Tetrahydrobenzo[f]quinoxaline Fluorophore

The benzo[f]quinoxaline core is structurally related to known fluorescent scaffolds. The presence of the 6-oxo/6-hydroxy tautomeric system and the conjugated aromatic system suggests potential intrinsic fluorescence properties that, although not yet quantitatively characterized in published studies, may be exploitable for developing fluorescent probes or sensors . This application would require empirical validation of quantum yield and photostability.

Chemical Biology Tool for Studying Purine Metabolism Pathways

As a moderate-affinity xanthine oxidase inhibitor with a distinct chemotype from clinical XO inhibitors, this compound can be used as a chemical probe in purine metabolism research. Its selectivity profile against other molybdoenzymes (aldehyde oxidase, xanthine dehydrogenase) remains to be determined, presenting an opportunity for comprehensive selectivity profiling studies that would further differentiate its utility.

Quote Request

Request a Quote for N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.